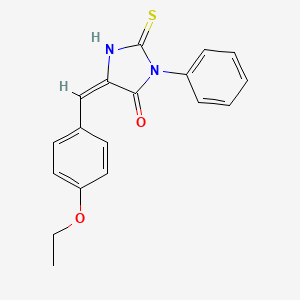

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Beschreibung

(5E)-5-(4-Ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic imidazolone derivative characterized by a benzylidene moiety substituted with a 4-ethoxy group and a thiol (-SH) functional group at position 2.

Eigenschaften

IUPAC Name |

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-15-10-8-13(9-11-15)12-16-17(21)20(18(23)19-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,23)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIZUXQHUUDOPX-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The ethoxybenzylidene group can be reduced to the corresponding ethylbenzyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Ethylbenzyl derivatives.

Substitution: Various substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzylidene Moiety

The benzylidene substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

Spectroscopic and Physical Properties

- FTIR : The mercapto group exhibits S-H stretching at ~2550 cm⁻¹, while the carbonyl (C=O) appears at ~1643 cm⁻¹. Aromatic C-H stretches occur near 3065 cm⁻¹ .

- ¹H NMR : Aromatic protons resonate at 7.0–8.0 ppm, the ethoxy group’s CH₃ appears as a triplet at ~1.3 ppm, and the benzylidene CH proton is a singlet near 8.0 ppm .

- Melting Points : Ethoxy-substituted derivatives typically melt between 180–200°C, lower than trimethoxy analogs (>260°C) due to reduced crystallinity .

SAR Trends :

- Mercapto Group : Critical for thiol-mediated binding to enzymes or receptors; replacing it with alkylthio (e.g., in ) reduces reactivity .

- Benzylidene Substituents : Bulky groups (e.g., trimethoxy) hinder target access, while electron-donating groups (e.g., OCH₃, N(CH₃)₂) improve membrane permeability .

Biologische Aktivität

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on current research findings.

The molecular formula of (5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is C₁₈H₁₆N₂O₂S, with a molecular weight of 324.40 g/mol. This compound features a thiol group which is crucial for its biological activity, particularly in enzyme interactions.

Inhibition of Tyrosinase

Research indicates that compounds containing mercapto groups can effectively inhibit tyrosinase, an enzyme involved in melanin biosynthesis. The presence of the thiol group in (5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one suggests potential as a tyrosinase inhibitor. In studies involving similar mercapto-containing compounds, significant inhibition of both monophenolase and diphenolase activities of mushroom tyrosinase was observed, indicating that this compound may exhibit similar properties .

Biological Activity Overview

- Antioxidant Properties : The compound has shown promising antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. Such properties are essential in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

- Anti-Browning Effects : The compound's ability to inhibit enzymatic browning in food products has been noted, which could have significant implications for food preservation and quality .

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

| Study | Findings | Implications |

|---|---|---|

| Lee et al. (2023) | Demonstrated that mercapto-containing compounds inhibit tyrosinase effectively | Supports potential use in skin-whitening products |

| Peng et al. (2023) | Found that similar compounds reduced browning in apple slices | Indicates application in food preservation |

| Zhang et al. (2022) | Reported antioxidant activity comparable to established antioxidants | Potential for use in dietary supplements |

Q & A

Q. What are the optimal synthetic routes for (5E)-5-(4-ethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves condensation of substituted benzaldehydes with imidazolone precursors. For example, a modified Erlenmeyer-Plöchl reaction using 4-ethoxybenzaldehyde and 2-mercapto-3-phenylimidazol-4-one under reflux in acetic anhydride with sodium acetate as a catalyst can yield the target compound. Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products like Z-isomers or oxidized derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the E-isomer .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of the compound?

- 1H/13C NMR : Identify characteristic peaks for the ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), benzylidene proton (δ ~7.5–8.0 ppm, doublet), and thiol proton (δ ~13–14 ppm, broad).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=S (~1200 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

- HRMS : Exact mass calculation for C19H16N2O2S (M+Na⁺: 375.0778) ensures molecular integrity. Cross-referencing with published data for analogous imidazolones (e.g., benzodioxolyl derivatives) enhances validation .

Q. What are the key challenges in characterizing the tautomeric behavior of this compound in solution?

The thiol group (-SH) and conjugated enone system may lead to tautomerism between the 2-mercapto and 2-thione forms. Variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 can track proton exchange dynamics, while UV-Vis spectroscopy (200–400 nm) monitors π→π* transitions influenced by tautomeric shifts. Computational studies (DFT) comparing energy minima of tautomers provide supplementary insights .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and interaction with biological targets?

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.

- Docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The benzylidene and ethoxy groups may occupy hydrophobic pockets, while the thiol moiety participates in hydrogen bonding. Validation via in vitro assays (e.g., enzyme inhibition IC50) is essential to confirm predictions .

Q. What experimental strategies mitigate contradictions in solubility and stability data across different studies?

Discrepancies often arise from solvent polarity, pH, or measurement techniques. Systematic protocols include:

- Solubility : Use a standardized shake-flask method with HPLC quantification in buffers (pH 1–10).

- Stability : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS to identify hydrolysis or oxidation products. Cross-study comparisons must account for crystallinity (amorphous vs. crystalline forms) and particle size .

Q. How can the environmental impact of this compound be assessed, and what methodologies evaluate its ecotoxicity?

- Fate studies : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd) to predict bioaccumulation.

- Ecotoxicity : Use OECD guidelines for Daphnia magna (48h LC50) and algal growth inhibition (72h EC50).

- Degradation : Photolysis under UV light (λ = 254 nm) and biodegradation via OECD 301B ready biodegradability test .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Values | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 8.05 (d, J=16 Hz, CH=), δ 4.05 (q, OCH2) | |

| IR (KBr) | 1702 cm⁻¹ (C=O), 1210 cm⁻¹ (C=S) | |

| HRMS | m/z 375.0778 [M+Na]⁺ |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | >70°C increases isomerization |

| Solvent | Acetic anhydride | Enhances cyclization |

| Catalyst | NaOAc (1.2 equiv) | Reduces side reactions |

| Reaction Time | 6–8 hours | Shorter times favor intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.